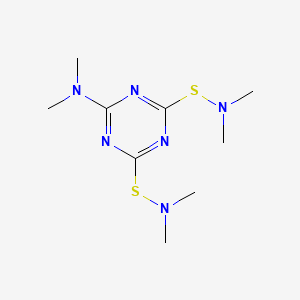
6-(Dimethylamino)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-disulphenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino and tetramethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.
Benzofuran Derivatives: These compounds have a different core structure but exhibit comparable chemical behavior.
Dimethylamino Acid Esters: These esters also contain dimethylamino groups and are used in similar applications.
Uniqueness
What sets 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide apart is its triazine core, which provides unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
Número CAS |
61371-29-7 |
|---|---|
Fórmula molecular |
C9H18N6S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
4,6-bis(dimethylaminosulfanyl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H18N6S2/c1-13(2)7-10-8(16-14(3)4)12-9(11-7)17-15(5)6/h1-6H3 |
Clave InChI |
SVYDQUDPOZJXNM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)SN(C)C)SN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


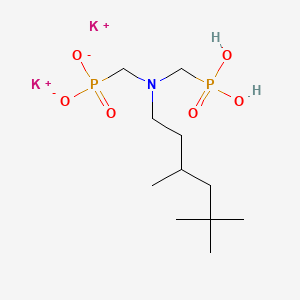
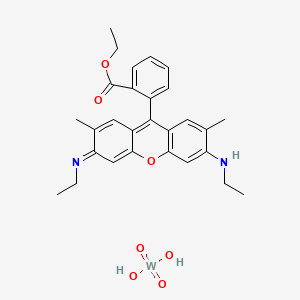

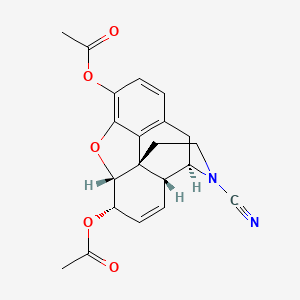
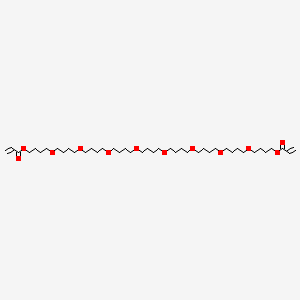


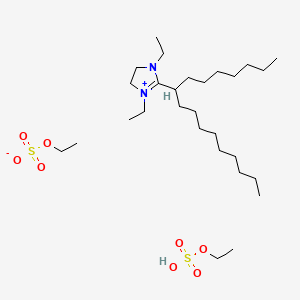
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)

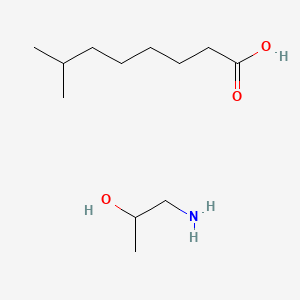
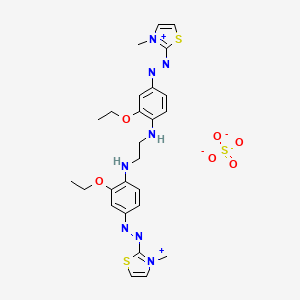
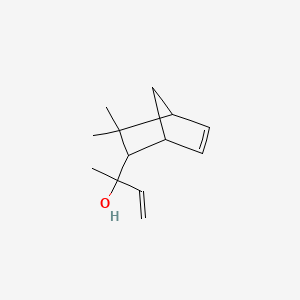
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
